molecular formula C17H16N4O3 B4483114 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide

Cat. No.: B4483114
M. Wt: 324.33 g/mol
InChI Key: QRQUOAQQDNSLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a quinazolin-4(3H)-one core, a privileged scaffold in pharmacology known to be present in a wide range of biologically active compounds . This structure is frequently investigated for its potential in neurodegenerative disease research, particularly as a key pharmacophore in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors . Such dual-inhibition profiles are a valuable therapeutic strategy for conditions like Alzheimer's disease, making this compound a useful tool for neurobiological studies . Researchers can utilize this high-purity material for in vitro assays, mechanism of action studies, and as a building block for the synthesis of novel derivatives. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-pyridin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-15(20-14-8-3-4-10-18-14)9-5-11-21-16(23)12-6-1-2-7-13(12)19-17(21)24/h1-4,6-8,10H,5,9,11H2,(H,19,24)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQUOAQQDNSLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}. The structure features a quinazolinone moiety, which is known for its diverse biological activities, and a pyridine group that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC18H18N4O3
Molecular Weight342.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of quinazolinones against various bacterial strains, suggesting a potential application for this compound in treating infections caused by resistant bacteria .

Anticancer Properties

The quinazolinone derivatives have also been studied for their anticancer effects. In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests that the compound may have similar effects, warranting further investigation into its mechanisms of action against cancer cells .

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of DNA synthesis : By interfering with DNA replication processes.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.
  • Antioxidant activity : Reducing oxidative stress within cells, which can prevent cancer progression.

Table 2: Summary of Biological Activities

Activity TypeEvidence Level
AntimicrobialSignificant in vitro activity
AnticancerPromising results in cell lines
Apoptosis InductionObserved in related compounds

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including those structurally similar to our compound. Results showed that these derivatives had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as new antimicrobial agents .

Clinical Trials for Anticancer Applications

Preliminary clinical trials are underway to assess the safety and efficacy of quinazolinone-based compounds in cancer therapy. Early results suggest that these compounds can be administered safely alongside conventional chemotherapy, enhancing overall treatment outcomes without significant adverse effects .

Scientific Research Applications

Structure

The molecular structure of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide includes:

  • A quinazolinone moiety providing a scaffold for biological activity.
  • A hydroxyl group that may enhance solubility and reactivity.
  • A pyridine ring that can participate in various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives in cancer therapy. The compound has shown promise as an inhibitor of cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its role as a lead compound in anticancer drug development .

Antiviral Properties

Research has indicated that quinazolinone derivatives exhibit antiviral activity, particularly against viruses like SARS-CoV-2. The compound's mechanism involves inhibition of viral proteases, which are essential for viral replication. This application is particularly relevant in the context of emerging viral threats .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been reported to inhibit certain kinases and proteases that play critical roles in cancer progression and viral replication. This property makes it a candidate for further investigation as a therapeutic agent in enzyme-related diseases .

Neuroprotective Effects

Preliminary studies suggest that quinazolinone derivatives may possess neuroprotective properties. These effects are hypothesized to be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is under investigation for potential use in neurodegenerative diseases .

Anticancer Studies

In a study published by Bui Thi Buu Hue et al., the compound was evaluated for its anticancer properties against various human cancer cell lines. The results indicated significant cytotoxicity, with IC50 values suggesting effective concentration ranges for therapeutic applications .

Antiviral Research

A recent investigation focused on the antiviral efficacy of quinazolinone derivatives against SARS-CoV-2. The study demonstrated that certain modifications to the structure enhanced inhibitory activity against the viral protease, suggesting pathways for drug design aimed at COVID-19 treatment .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) while monitoring yield and purity via HPLC. For example, fractional factorial designs can identify critical parameters, followed by response surface methodology to optimize conditions . Evidence from quinazoline derivative synthesis (e.g., stepwise amidation and cyclization) suggests that protecting group strategies (e.g., Boc for amines) and microwave-assisted synthesis may reduce side reactions .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine 1H/13C NMR for functional group verification (e.g., quinazolinone carbonyl at ~170 ppm, pyridyl protons at δ 7.5–8.5) with HRMS for molecular weight confirmation. Purity should be validated via reverse-phase HPLC (≥95% purity threshold) using a C18 column and UV detection at 254 nm . For crystallinity assessment, powder X-ray diffraction (PXRD) can confirm polymorphic stability .

Q. How should preliminary cytotoxicity assays be designed to evaluate this compound’s biological activity?

  • Methodological Answer : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with a 72-hour exposure period. Include positive controls (e.g., doxorubicin) and normalize viability to DMSO-treated cells. IC50 values should be calculated using nonlinear regression (e.g., GraphPad Prism’s sigmoidal dose-response model) . Ensure triplicate technical replicates and report SEM for statistical rigor.

Advanced Research Questions

Q. What computational strategies can predict the binding interactions of this compound with target proteins?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) using PDB structures of potential targets (e.g., kinases, DNA topoisomerases). Optimize ligand protonation states with Epik and validate docking poses via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Quantum mechanical calculations (e.g., DFT for charge distribution) can refine interaction energies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer : Synthesize analogs with modifications to the quinazolinone core (e.g., halogenation at position 6), pyridyl substituents (e.g., methyl vs. trifluoromethyl), or the butanamide linker (e.g., shortening to propanamide). Test these analogs in parallel assays to correlate structural changes with activity. Use CoMFA or CoMSIA models to map 3D electrostatic/hydrophobic fields and prioritize synthetic targets .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer : Apply meta-analysis to identify variables causing discrepancies, such as cell line genetic drift, assay protocols, or compound solubility. Validate purity via independent LC-MS and repeat assays under standardized conditions. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to statistically compare datasets and isolate confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.